5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine CAS 63555-67-9 properties
5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine CAS 63555-67-9 properties
CAS 63555-67-9 | A Versatile Heterocyclic Scaffold for Medicinal Chemistry [1]
Executive Summary
5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine (CAS 63555-67-9) is a high-value heterocyclic intermediate characterized by a 1,3,4-thiadiazole core functionalized with an electrophilic bromine at the C5 position and a nucleophilic N-methylamino group at the C2 position.[2][3] This "push-pull" electronic structure makes it a privileged scaffold in Fragment-Based Drug Design (FBDD).
Unlike its primary amine analog (2-amino-5-bromo-1,3,4-thiadiazole), the N-methyl substitution restricts tautomerization, providing a fixed steric profile that is critical for precise structure-activity relationship (SAR) studies. It is widely utilized as a precursor for carbonic anhydrase inhibitors, antimicrobial agents, and kinase inhibitors via palladium-catalyzed cross-coupling reactions.
Physicochemical Profile
The following data characterizes the compound's baseline properties relevant to assay handling and synthetic planning.
| Property | Value / Description | Relevance |
| Molecular Formula | C₃H₄BrN₃S | Core stoichiometry |
| Molecular Weight | 194.05 g/mol | Fragment-friendly (<300 Da) |
| Appearance | Beige to off-white powder | Visual purity check |
| Melting Point | 140–160 °C (Predicted)* | Solid handling range |
| LogP (Calculated) | ~0.8 – 1.2 | Lipophilicity; good membrane permeability |
| TPSA | ~54 Ų | Polar Surface Area; favorable for CNS penetration |
| pKa (Conjugate Acid) | ~2.5 – 3.5 (Ring N) | Weak base; protonates in strong acid |
| Solubility | DMSO, DMF, MeOH (Moderate) | Assay solvent compatibility |
*Note: Experimental melting point varies by crystal form and purity. Value extrapolated from 2-amino-5-bromo analog (153–156°C) accounting for N-methylation.
Structural Reactivity & Chemical Space
The utility of CAS 63555-67-9 lies in its orthogonal reactivity. The molecule possesses two distinct "handles" for chemical modification, allowing it to serve as a linchpin in convergent synthesis.
Reactivity Map (Graphviz Visualization)
The following diagram illustrates the three primary zones of reactivity: the electrophilic C-Br bond, the nucleophilic exocyclic amine, and the coordinating ring nitrogens.
Caption: Orthogonal reactivity profile showing C5-electrophilic and C2-nucleophilic sites.
Synthetic Utility & Protocols
Core Synthesis: Suzuki-Miyaura Cross-Coupling
The most common application of CAS 63555-67-9 is the installation of aryl or heteroaryl groups at the C5 position. The electron-deficient nature of the thiadiazole ring facilitates oxidative addition of Palladium(0) into the C-Br bond.
Protocol: C5-Arylation via Suzuki Coupling
Objective: Synthesis of 5-aryl-N-methyl-1,3,4-thiadiazol-2-amine.
Reagents:
-
Substrate: 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[4]·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 M aq) or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or round-bottom flask with the thiadiazole substrate, boronic acid, and base. Evacuate and backfill with Argon (x3).
-
Solvation: Add degassed solvent mixture (Dioxane/Water).
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.
-
Reaction: Heat to 80–100°C (oil bath) or 120°C (microwave, 30 min).
-
Note: The electron-poor thiadiazole reacts rapidly; monitor by LC-MS to prevent protodebromination byproducts.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Synthesis Workflow Diagram
The following flowchart details the decision logic for synthesizing libraries based on this scaffold.
Caption: Divergent synthesis workflow for C5 vs. N2 functionalization.
Medicinal Chemistry Applications
Carbonic Anhydrase Inhibition (CAIs)
1,3,4-Thiadiazoles are bioisosteres of the sulfonamide pharmacophore found in Acetazolamide.
-
Mechanism: The N3 nitrogen of the thiadiazole ring coordinates with the Zinc (Zn²⁺) ion in the enzyme active site.
-
Effect of N-Methylation: Unlike primary amines, the N-methyl group introduces steric bulk that can improve selectivity for specific CA isoforms (e.g., hCA IX vs. hCA II) by clashing with hydrophobic pockets in off-target isoforms.
Antimicrobial & Anticancer Activity
Derivatives synthesized from this scaffold have shown potency against Gram-positive bacteria. The 5-bromo group is often replaced with lipophilic aryl groups to facilitate cell wall penetration, while the thiadiazole core acts as a hydrogen bond acceptor in the ATP-binding pocket of various kinases.
Handling and Safety Data (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[5] |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautionary Measures:
-
PPE: Wear nitrile gloves and safety goggles.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The C-Br bond is stable, but the amine can oxidize over prolonged exposure to air/light.
-
Incompatibility: Avoid strong oxidizing agents and strong acids.
References
-
Thiadiazole Scaffolds in Drug Design
- Title: 1,3,4-Thiadiazole: A Privileged Scaffold for Drug Design and Development.
- Source: Current Topics in Medicinal Chemistry, 2021.
-
Link:
-
Suzuki Coupling Reactivity
- Title: Comparative Reactivity of Bromo-heterocycles in Suzuki-Miyaura Coupling.
- Source: BenchChem Technical Guide.
-
Link:
-
Synthesis of 2-Amino-1,3,4-Thiadiazoles
- Title: A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- Source: Molbank (MDPI), 2021.
-
Link:
-
Carbonic Anhydrase Inhibition
-
Title: 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance.[6]
- Source: Mini-Reviews in Medicinal Chemistry.
-
Link:
-
-
Safety D
- Title: Safety Data Sheet: 2-Amino-5-bromo-1,3,4-thiadiazole.
- Source: Fisher Scientific / Thermo Fisher.
-
Link:
Sources
- 1. 37566-39-5|5-Bromo-1,3,4-thiadiazol-2-amine|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine | 63555-67-9 [sigmaaldrich.com]
- 3. 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine | 63555-67-9 [sigmaaldrich.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. Bot Verification [rasayanjournal.co.in]
